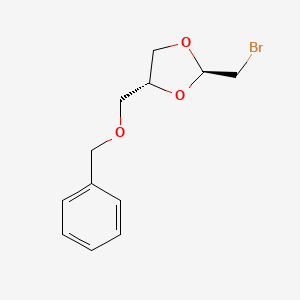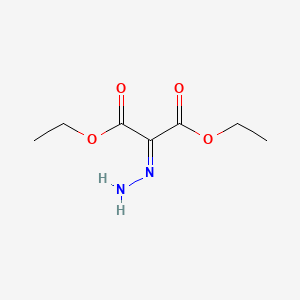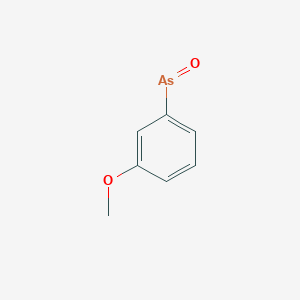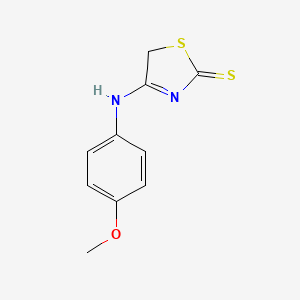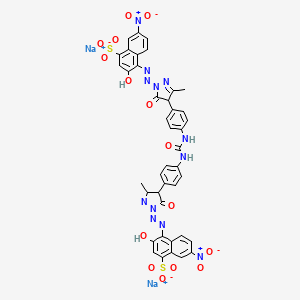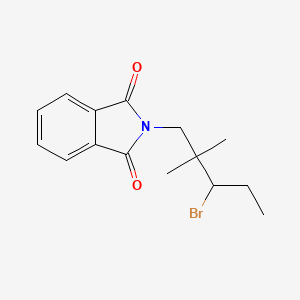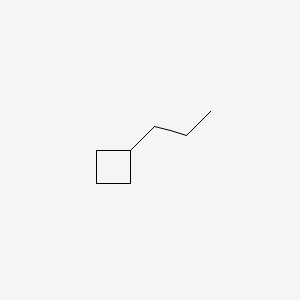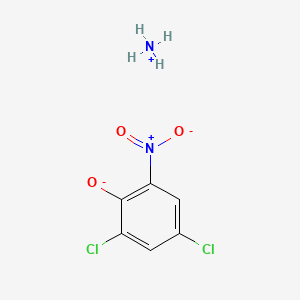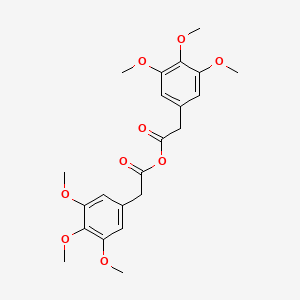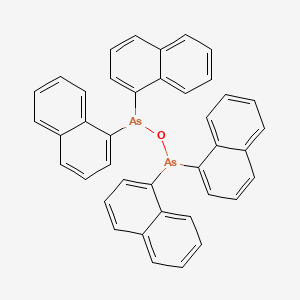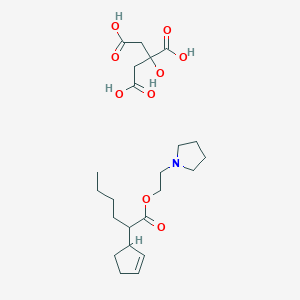
2-Hydroxypropane-1,2,3-tricarboxylic acid;2-pyrrolidin-1-ylethyl 2-cyclopent-2-en-1-ylhexanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
2-Hydroxypropane-1,2,3-tricarboxylic acid can be synthesized through the fermentation of sugars using microorganisms such as Aspergillus niger. The process involves the conversion of glucose or sucrose into citric acid under controlled conditions of pH, temperature, and aeration .
2-pyrrolidin-1-ylethyl 2-cyclopent-2-en-1-ylhexanoate can be synthesized through a multi-step organic synthesis process. The synthesis typically involves the reaction of 2-cyclopent-2-en-1-ylhexanoic acid with pyrrolidine and ethyl bromide under basic conditions to form the desired ester .
Industrial Production Methods
Industrial production of 2-Hydroxypropane-1,2,3-tricarboxylic acid primarily relies on submerged fermentation using Aspergillus niger. The process is optimized for high yield and purity, with the citric acid being extracted and purified through crystallization .
化学反应分析
Types of Reactions
2-Hydroxypropane-1,2,3-tricarboxylic acid undergoes various chemical reactions, including:
Oxidation: Citric acid can be oxidized to form aconitic acid and subsequently isocitric acid in the citric acid cycle.
Reduction: Reduction of citric acid can yield tricarballylic acid.
Esterification: Citric acid can react with alcohols to form esters, such as trimethyl citrate.
2-pyrrolidin-1-ylethyl 2-cyclopent-2-en-1-ylhexanoate can undergo:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Esterification: Acid catalysts like sulfuric acid are commonly used.
Major Products
Oxidation: Aconitic acid, isocitric acid.
Reduction: Tricarballylic acid.
Esterification: Trimethyl citrate.
科学研究应用
2-Hydroxypropane-1,2,3-tricarboxylic acid has a wide range of applications in scientific research:
作用机制
2-Hydroxypropane-1,2,3-tricarboxylic acid exerts its effects by participating in the citric acid cycle, where it undergoes a series of enzymatic reactions to produce energy in the form of ATP. It acts as a chelating agent, binding to metal ions and facilitating various biochemical processes .
2-pyrrolidin-1-ylethyl 2-cyclopent-2-en-1-ylhexanoate’s mechanism of action involves its interaction with specific molecular targets, potentially affecting signaling pathways and cellular functions .
相似化合物的比较
Similar Compounds
Isocitric acid: Similar structure but differs in the position of the hydroxyl group.
Aconitic acid: An intermediate in the citric acid cycle with a similar tricarboxylic structure.
Tricarballylic acid: A reduction product of citric acid.
Uniqueness
2-Hydroxypropane-1,2,3-tricarboxylic acid is unique due to its central role in metabolism and its widespread industrial applications. 2-pyrrolidin-1-ylethyl 2-cyclopent-2-en-1-ylhexanoate stands out for its potential in medicinal chemistry and materials science .
属性
CAS 编号 |
6284-31-7 |
|---|---|
分子式 |
C23H37NO9 |
分子量 |
471.5 g/mol |
IUPAC 名称 |
2-hydroxypropane-1,2,3-tricarboxylic acid;2-pyrrolidin-1-ylethyl 2-cyclopent-2-en-1-ylhexanoate |
InChI |
InChI=1S/C17H29NO2.C6H8O7/c1-2-3-10-16(15-8-4-5-9-15)17(19)20-14-13-18-11-6-7-12-18;7-3(8)1-6(13,5(11)12)2-4(9)10/h4,8,15-16H,2-3,5-7,9-14H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI 键 |
ONGLKXXQFXSRMY-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(C1CCC=C1)C(=O)OCCN2CCCC2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


